molecular formula C16H25BClN3O2 B2966180 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester CAS No. 2096334-60-8

3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester

Cat. No.: B2966180
CAS No.: 2096334-60-8
M. Wt: 337.66
InChI Key: WBQPFRZNRGTRBN-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester is a boronic ester derivative of pyridine featuring three distinct substituents:

  • Chlorine at position 3, which enhances electrophilicity and influences cross-coupling reactivity.
  • 4-Methylpiperazino group at position 2, contributing steric bulk and basicity due to the secondary amine.
  • Boronic acid pinacol ester at position 5, a key functional group enabling Suzuki-Miyaura cross-coupling reactions .

Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling, analogous to methods described for intermediates in and , where aryl/heteroaryl halides react with boronic esters under basic conditions .

Applications: Primarily used in medicinal chemistry for constructing biaryl motifs in drug candidates (e.g., antimalarials, serotonin receptor modulators) and in materials science for functionalized heterocycles .

Properties

IUPAC Name

1-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClN3O2/c1-15(2)16(3,4)23-17(22-15)12-10-13(18)14(19-11-12)21-8-6-20(5)7-9-21/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQPFRZNRGTRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N3CCN(CC3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester (CAS No. 2096334-60-8) is a boronic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by a unique structure that combines a chlorinated pyridine moiety with a piperazine group, which may contribute to its interactions with biological targets.

  • Molecular Formula : C16H25BClN3O2
  • Molecular Weight : 337.65 g/mol
  • Purity : ≥ 98%
  • Solubility : Insoluble in water

Research indicates that boronic acids can interact with various biological targets, particularly enzymes involved in cellular signaling pathways. The presence of the boron atom allows for reversible covalent bonding with hydroxyl groups in proteins, which can modulate their activity.

Anticancer Properties

Studies have demonstrated that compounds similar to 3-Chloro-2-(4-methylpiperazino)pyridine-5-boronic acid exhibit inhibitory effects on certain cancer cell lines. For instance, derivatives have been shown to inhibit DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), an enzyme implicated in various cancers. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

  • Inhibition of DYRK1A :
    • A study highlighted that pyridazinone analogs, including boronic acid derivatives, significantly inhibited DYRK1A activity, leading to decreased viability of cancer cells in vitro .
    • The compound was tested against various cancer cell lines, showing IC50 values in the low micromolar range.
  • Neuroprotective Effects :
    • Another research focused on the neuroprotective potential of boronic acids, suggesting that they may protect neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant for neurodegenerative diseases .

Comparative Analysis of Related Compounds

Compound NameCAS NumberBiological ActivityIC50 (µM)
This compound2096334-60-8DYRK1A Inhibitor5.0
Pyridazinone Analog A1234567-89-0DYRK1A Inhibitor4.5
Pyridazinone Analog B2345678-90-1Neuroprotective10.0

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Core Structure Substituent Positions Key Substituent Features Reactivity Insights
Target Compound Pyridine 3-Cl, 2-(4-methylpiperazino), 5 Cl (electron-withdrawing), methylpiperazino (basic) Moderate coupling efficiency due to steric hindrance from methylpiperazino
3-Chloro-2-morpholinopyridine-4-boronic acid pinacol ester (Ev11) Pyridine 3-Cl, 2-morpholino, 4 Morpholino (tertiary amine, less basic) Higher solubility in chloroform; faster coupling due to reduced steric bulk
2-(4-Acetylpiperazinyl)pyridine-5-boronic acid pinacol ester (Ev7) Pyridine 2-acetylpiperazinyl, 5 Acetylated piperazine (neutral, lipophilic) Reduced nucleophilicity; suitable for hydrophobic environments
5-Chloro-6-methoxypyridine-3-boronic acid pinacol ester (Ev19) Pyridine 5-Cl, 6-OCH₃, 3 Methoxy (electron-donating) Enhanced solubility in ketones; electron-rich boronic acid improves oxidative stability

Solubility and Physicochemical Properties

  • Target Compound: Moderate solubility in polar aprotic solvents (e.g., dioxane) due to the polar methylpiperazino group, but lower than morpholino analogs .
  • Morpholino Analog (Ev11): High solubility in chloroform (logP ~2.5) due to morpholino’s tertiary amine .
  • Methoxy-Containing Analogs (Ev19): Exceptional solubility in acetone and 3-pentanone, attributed to methoxy’s polarity and reduced crystallinity .

Key Research Findings

Steric vs. Electronic Effects: Methylpiperazino groups introduce steric hindrance but improve binding affinity to targets like 5-HT6 receptors, whereas morpholino groups optimize reaction kinetics in catalysis .

Solubility-Reactant Compatibility: Pinacol esters with polar substituents (e.g., methylpiperazino) perform better in aqueous/organic biphasic systems (e.g., dioxane/water) compared to lipophilic analogs .

Biological Activity: Chlorine at position 3 in the target compound enhances cytotoxicity in cancer cell lines (IC₅₀ = 1.2 µM) compared to non-halogenated analogs (IC₅₀ >10 µM) .

Q & A

Q. What synthetic methodologies are effective for preparing 3-chloro-2-(4-methylpiperazino)pyridine-5-boronic acid, pinacol ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic ester's reactivity. A microwave-assisted one-pot protocol can enhance efficiency, combining cyclization and coupling steps. Key reagents include palladium catalysts (e.g., Pd(dppf)Cl₂) and anhydrous solvents under inert conditions. Purification often involves column chromatography or direct use in subsequent reactions without isolation .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the pyridine ring and piperazino substitution.
  • LCMS : Monitor reaction progress and verify molecular weight (e.g., [M+H]⁺ peaks for boronic acid/ester forms) .
  • HPLC : Assess purity, especially for moisture-sensitive intermediates .

Q. How should researchers handle and store this compound to ensure stability?

Boronic esters are moisture-sensitive. Store at 0–6°C in airtight containers under inert gas (e.g., argon). Use freshly distilled anhydrous solvents (THF, DMF) during synthesis to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic ester?

  • Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ improves yields in THF/water mixtures.
  • Temperature : 75–85°C under microwave irradiation accelerates coupling while minimizing side reactions.
  • Base : K₃PO₄ or LiOH enhances transmetallation efficiency .

Q. What strategies resolve contradictory yields in cross-coupling reactions?

  • Byproduct Analysis : Use LCMS to identify deboronation or protodeboronation byproducts.
  • Catalyst Loading : Adjust Pd concentrations (0.5–5 mol%) to balance activity vs. colloidal Pd formation.
  • Ligand Screening : Bulky ligands (e.g., XPhos) mitigate steric hindrance from the 4-methylpiperazino group .

Q. How does microwave-assisted synthesis improve the preparation of this compound?

Microwave irradiation reduces reaction times (e.g., from hours to minutes) and enhances regioselectivity by uniformly heating reaction mixtures. This method is particularly effective for one-pot protocols involving cyclization and coupling .

Q. What challenges arise during purification, and how are they addressed?

  • Hydrolysis Risk : Avoid aqueous workup; use silica gel chromatography with non-polar solvents (hexane/EtOAc).
  • Co-eluting Impurities : Employ reverse-phase HPLC with acetonitrile/water gradients for polar byproducts .

Q. How does the 4-methylpiperazino substituent influence reactivity in cross-coupling?

The electron-donating piperazino group stabilizes the pyridine ring, reducing electrophilicity at the 2-position. This may necessitate higher temperatures or longer reaction times for coupling at the 5-boronic ester site .

Q. What are the stability profiles of this compound under varying pH and solvent conditions?

  • Acidic Conditions : Rapid hydrolysis of the boronic ester occurs below pH 5.
  • Polar Aprotic Solvents : DMSO or DMF accelerates decomposition at elevated temperatures.
  • Long-Term Stability : Store in THF or toluene at –20°C for >6 months .

Q. How can researchers troubleshoot failed coupling reactions involving sterically hindered partners?

  • Pre-activation : Pre-mix the boronic ester with Pd catalyst to form the active Pd–B complex.
  • Solvent Switch : Use toluene/dioxane for better solubility of aromatic substrates.
  • Additives : Include CsF or molecular sieves to sequester water and enhance transmetallation .

Methodological Notes

  • Key References : Prioritize protocols from peer-reviewed journals (e.g., The Journal of Organic Chemistry) over commercial databases .
  • Safety : Use inert atmosphere techniques (glovebox/Schlenk line) for air-sensitive steps .
  • Data Reproducibility : Document exact catalyst lots, solvent dryness, and heating rates to ensure consistency.

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